molecular formula C13H16BrNO4S2 B2749475 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide CAS No. 1421528-79-1

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide

Cat. No.: B2749475
CAS No.: 1421528-79-1
M. Wt: 394.3
InChI Key: JBMHXWLFMFKKNP-UHFFFAOYSA-N
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Description

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a chemical compound with the CAS Registry Number 1421528-79-1 . Its molecular formula is C 13 H 16 BrNO 4 S 2 , and it has a molecular weight of 394.3 g/mol . This substance is part of the broader class of thiophene-2-sulfonamide derivatives, which are known to be important scaffolds in medicinal chemistry . While specific biological data for this exact compound is not fully detailed in public literature, closely related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated significant research interest. Recent studies show that such compounds exhibit potent antibacterial activity, particularly against challenging, drug-resistant bacterial strains. For instance, some 5-bromo-N-alkylthiophene-2-sulfonamides have shown promising results against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae , with one study reporting a very low minimum inhibitory concentration (MIC) of 0.39 μg/mL . The proposed mechanism of action for sulfonamides in general involves the inhibition of bacterial folate synthesis, which is crucial for DNA and RNA production . The presence of both the bromo-thiophene and furan rings in its structure makes this compound a valuable intermediate for further chemical exploration, including Suzuki-Miyaura cross-coupling reactions, to create a diverse library of analogs for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not designed for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-bromo-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S2/c1-8-7-10(9(2)19-8)11(16)5-6-15-21(17,18)13-4-3-12(14)20-13/h3-4,7,11,15-16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMHXWLFMFKKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide typically involves multiple steps:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a suitable sulfonamide precursor under acidic or basic conditions.

    Furan Ring Attachment: The 2,5-dimethylfuran moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its sulfonamide group is particularly interesting due to its presence in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and the presence of the furan ring and bromine atom could impart additional biological activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating them. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Core Heterocycles : The thiophene core in the target compound contrasts with pyrazole rings in analogs . Thiophene’s electron-rich nature may enhance reactivity in electrophilic substitutions compared to pyrazole’s hydrogen-bonding capability .
  • In contrast, the naphthalene sulfonamide in Compound 2w increases steric bulk and lipophilicity, which may affect membrane permeability.
  • Synthetic Conditions : Alkylation using LiH/DMF is milder than the NaH/THF conditions required for bulkier sulfonamides , reflecting differences in nucleophile strength and substrate reactivity.
Table 2: Property Comparison
Property Target Compound 5-Bromo-N-alkylthiophene-2-sulfonamides Pyrazole-furan Derivative
Solubility Moderate (hydroxyl group enhances polarity) Low (simple alkyl chains) Low (carbazate and furan reduce polarity)
Hydrogen Bonding O–H (hydroxyl), N–H (sulfonamide) N–H (sulfonamide) O–H (pyrazole), N–H (carbazate)
Aromatic Interactions Thiophene-furan π-π stacking Minimal (alkyl chains lack π systems) Pyrazole-furan π-π stacking
Biological Activity Not reported Variable (dependent on alkyl substituents) Antimicrobial (hypothesized from analogs)

Key Findings :

  • Hydrogen Bonding : The target compound’s hydroxyl and sulfonamide groups enable diverse intermolecular interactions, akin to the pyrazole-furan derivative’s O–H···N and N–H···O bonds . These interactions may stabilize crystal structures or enhance binding to biological targets.
  • Aromaticity : Both the target and pyrazole-furan analog exhibit π-π interactions, which could influence aggregation behavior or receptor binding.
  • Biological Potential: While the target’s activity is uncharacterized, simpler 5-bromo-N-alkylthiophene-2-sulfonamides show bioactivity modulated by alkyl chain length . The dimethylfuran moiety may confer unique selectivity, as furan derivatives are known for antimicrobial and anti-inflammatory properties .

Stability and Crystallization

The pyrazole-furan derivative forms stable crystals via O–H···N hydrogen bonds and π-π interactions, creating a 2D network. Similarly, the target compound’s hydroxyl and sulfonamide groups likely promote crystallization, though its larger alkyl chain may reduce packing efficiency compared to smaller analogs .

Biological Activity

5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. Its structure features a thiophene ring, a sulfonamide group, and a furan moiety, which contribute to its reactivity and biological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₆BrN₄O₄S₂
Molecular Weight 394.3 g/mol
CAS Number 1421528-79-1

Research indicates that this compound exhibits significant antimicrobial activity against resistant bacterial strains, particularly those producing New Delhi Metallo-beta-lactamase (NDM-1). The minimum inhibitory concentration (MIC) has been reported as low as 0.39 μg/mL, suggesting a strong antibacterial effect. The proposed mechanism of action involves the disruption of bacterial protein functions, leading to cell death .

Case Studies

  • Study on Klebsiella pneumoniae : In vitro studies demonstrated that the compound effectively inhibited the growth of NDM-1 producing Klebsiella pneumoniae ST147. The study utilized various concentrations to determine MIC and minimum bactericidal concentration (MBC), confirming the compound's efficacy with an MBC of 0.78 μg/mL .
  • In Silico Docking Studies : Molecular docking simulations revealed favorable binding interactions between the compound and proteins associated with antibiotic resistance mechanisms in bacteria. This supports its potential as a lead compound for further development against resistant pathogens.

Structure-Activity Relationship (SAR)

The structural complexity of this compound allows for various modifications that can enhance its biological activity. Similar compounds have been studied for their structural features and unique properties:

Compound NameStructure FeaturesUnique Properties
5-Chloro-N-[3-(furan-2-YL)-propyl]thiophene-2-sulfonamideChlorine instead of bromineDifferent reactivity profile
N-[4-(dimethylamino)phenyl]-thiophene-2-sulfonamideAniline derivativeEnhanced solubility
4-Methyl-N-[3-(furfuryl)thiazole-4-YL]-sulfonamideThiazole ringBroader spectrum of activity

These comparisons highlight how variations in structure can influence the pharmacological profile and efficacy against specific pathogens.

Q & A

Q. Methodology :

  • Step 1 : Use bromothiophene and chlorosulfonic acid in a 1:3.3–5 molar ratio in carbon tetrachloride (CCl₄) at 0–5°C to form the sulfonyl chloride intermediate.
  • Step 2 : Quench with ammonium hydroxide to yield 5-bromothiophene-2-sulfonamide.
  • Step 3 : Optimize reaction time and temperature (e.g., 4–6 hours at reflux) to minimize side products. Monitor purity via HPLC or TLC .
  • Advanced Tip : Employ flow chemistry for scalable production with controlled exothermic reactions.

What advanced techniques validate the molecular structure of this compound?

Q. Methodology :

  • X-ray Crystallography : Resolve single-crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., bromine at C5 of thiophene, hydroxypropyl chain conformation).
  • Mass Spectrometry : Confirm molecular weight via HRMS (High-Resolution Mass Spectrometry) with <2 ppm error .

How to design bioactivity studies for antimicrobial or anticancer potential?

Q. Experimental Design :

  • In vitro Assays : Use a split-plot design with randomized blocks (e.g., rootstock/trellis systems in ). Test against Gram-positive/negative bacteria or cancer cell lines (e.g., MCF-7, HeLa) .
  • Dosage Ranges : Include IC₅₀ determination via serial dilution (0.1–100 µM).
  • Controls : Use sulfacetamide derivatives (e.g., 3-chloro-N-[2-(furan-2-yl)-ethyl] analogs) as positive controls .

What computational methods predict electronic properties relevant to drug design?

Q. Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to assess reactivity and binding affinity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., urease or kinase enzymes) using AutoDock Vina .
  • MD Simulations : Run 100-ns trajectories to evaluate stability in aqueous/lipid environments.

How to assess environmental stability and degradation pathways?

Q. Methodology :

  • Hydrolysis Studies : Incubate at pH 3–9 (37°C, 24–72 hours) and analyze degradation products via LC-MS.
  • Photolysis : Expose to UV-Vis light (λ=254–365 nm) to mimic sunlight effects.
  • Ecotoxicology : Follow Project INCHEMBIOL protocols () to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

How to resolve contradictions in bioactivity data across studies?

Q. Approach :

  • Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., MTT vs. resazurin) using ANOVA or mixed-effects models.
  • Structural Variants : Test analogs (e.g., trifluoromethyl-triazole derivatives in ) to isolate substituent effects.
  • Replicate Conditions : Standardize cell culture media, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .

What strategies elucidate structure-activity relationships (SAR) for sulfonamide derivatives?

Q. Methodology :

  • Analog Synthesis : Modify substituents (e.g., furan vs. pyridine rings) and assess bioactivity changes.
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity.
  • Crystallographic Data : Compare hydrogen-bonding motifs (e.g., sulfonamide NH interactions) across active/inactive analogs .

How to evaluate synergistic effects in combination therapies?

Q. Experimental Design :

  • Checkerboard Assay : Combine with known antimicrobials (e.g., ciprofloxacin) or chemotherapeutics (e.g., doxorubicin).
  • Synergy Scores : Calculate fractional inhibitory concentration indices (FICI) to classify additive, synergistic, or antagonistic effects.
  • Mechanistic Studies : Use transcriptomics/proteomics to identify pathways enhanced by the compound (e.g., ROS generation in ) .

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